N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-(3-Chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The molecule features:
- A 1-methyl group at position 1 of the pyrazole ring.
- N4-(2,4-dimethylphenyl) and N6-(3-chlorophenyl) substituents, which introduce steric bulk and electron-withdrawing effects.
- Two amine groups at positions 4 and 6, enabling hydrogen bonding and interactions with biological targets.
This compound belongs to a class of kinase inhibitors, where structural modifications at the N4 and N6 positions critically influence selectivity and potency . The 3-chlorophenyl group enhances hydrophobic interactions, while the 2,4-dimethylphenyl substituent may improve metabolic stability compared to methoxy or halogenated analogs .
Properties
IUPAC Name |
6-N-(3-chlorophenyl)-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6/c1-12-7-8-17(13(2)9-12)24-18-16-11-22-27(3)19(16)26-20(25-18)23-15-6-4-5-14(21)10-15/h4-11H,1-3H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQHSIUKTHNTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC(=CC=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle. The inhibition of CDK2 leads to a halt in cell cycle progression, preventing the cells from proliferating. This is particularly effective in cancer cells, which often have uncontrolled cell proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, leading to a decrease in cell proliferation. The downstream effects include the induction of apoptosis within the cells.
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation, particularly in cancer cells. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
Biochemical Analysis
Biochemical Properties
N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase. CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment.
Biological Activity
N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases implicated in cancer and other diseases. This article reviews the biological activity of this compound based on recent findings from diverse research studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18ClN5
- Molecular Weight : 345.81 g/mol
The biological activity of this compound primarily involves its role as an inhibitor of casein kinase 1 (CK1). Aberrant activation of CK1 has been linked to various cancers and central nervous system disorders. Inhibiting CK1 can disrupt signaling pathways that promote tumor growth and survival.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:
- Study Findings : A derivative with a similar structure was shown to inhibit CK1 with an IC50 value of 78 nM, indicating potent activity against cancer cell lines .
- Cell Line Testing : In vitro studies using A549 (lung cancer) and HCT116 (colon cancer) cell lines revealed that compounds related to pyrazolo[3,4-d]pyrimidines can induce apoptosis and inhibit cell proliferation effectively .
Kinase Inhibition
The compound's structural similarity to ATP allows it to act as a competitive inhibitor for various kinases:
- EGFR Inhibition : Some derivatives have been designed to target the epidermal growth factor receptor (EGFR), showing IC50 values as low as 0.016 µM for wild-type EGFR and 0.236 µM for mutant forms .
- Mechanistic Insights : Flow cytometric analyses indicated that these compounds can induce cell cycle arrest in cancer cells by modulating kinase activity .
Data Table: Summary of Biological Activities
| Activity Type | Target Kinase | IC50 Value | Cell Line Tested |
|---|---|---|---|
| CK1 Inhibition | Casein Kinase 1 | 78 nM | Various Cancer Lines |
| EGFR Inhibition | Epidermal Growth Factor Receptor | 0.016 µM (WT) | A549 |
| 0.236 µM (T790M) | HCT116 |
Pharmacological Screening
The pharmacological screening of this compound has shown promise in various assays:
- In Vitro Anti-Proliferative Activity : Compounds derived from pyrazolo[3,4-d]pyrimidine scaffolds have demonstrated significant anti-proliferative effects against multiple cancer cell lines .
- Toxicity Assessment : Acute toxicity studies indicated a favorable safety profile for several derivatives when tested in vivo .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares substituents at the N4 and N6 positions of analogous pyrazolo[3,4-d]pyrimidine derivatives:
Key Observations:
- Electron-withdrawing groups (e.g., Cl, CF3O) at N6 improve binding affinity to ATP pockets in kinases .
- Methoxy or methyl groups at N4 modulate solubility; dimethylphenyl (target compound) reduces polarity compared to methoxyphenyl analogs .
- Steric hindrance from 2,4-dimethylphenyl (target) may limit off-target interactions compared to smaller substituents like ethyl () .
Physicochemical Properties
*Estimated using substituent contributions.
Insights:
- Higher melting points in compounds (e.g., 243–245°C) suggest stronger crystal packing due to methoxy/phenoxy groups .
NMR Spectral Comparisons
Key NMR shifts for the target compound and analogs:
Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
